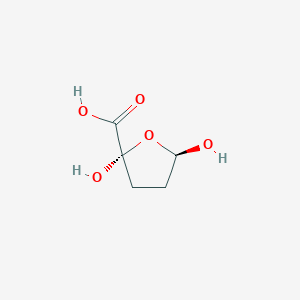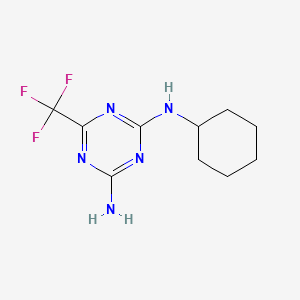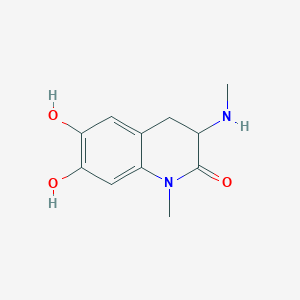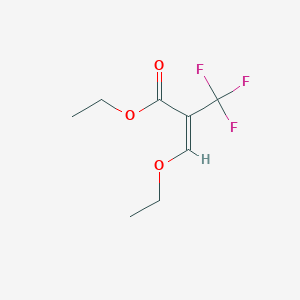![molecular formula C8H9N3O B12868217 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-7-carboxamide](/img/structure/B12868217.png)
2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-7-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dihydro-1H-pyrrolo[3,2-c]pyridine-7-carboxamide is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a fused pyrrole and pyridine ring system. The presence of the carboxamide group at the 7-position further enhances its chemical reactivity and potential biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-7-carboxamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to scale up the production process. The reaction conditions are carefully controlled to minimize by-products and ensure the consistency of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Dihydro-1H-pyrrolo[3,2-c]pyridine-7-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups at different positions on the ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, RNH₂) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Applications De Recherche Scientifique
2,3-Dihydro-1H-pyrrolo[3,2-c]pyridine-7-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific biological pathways.
Industry: The compound is used in the synthesis of agrochemicals and other industrial chemicals
Mécanisme D'action
The mechanism of action of 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-7-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain kinases or other enzymes involved in disease pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-7-carboxamide: This compound has a similar structure but includes a chlorine atom at the 6-position.
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share a similar pyridine-pyrrole fused ring system but differ in the position and nature of substituents.
Uniqueness
2,3-Dihydro-1H-pyrrolo[3,2-c]pyridine-7-carboxamide is unique due to its specific substitution pattern and the presence of the carboxamide group. This structural feature enhances its chemical reactivity and potential biological activity, making it a valuable compound in various research and industrial applications .
Propriétés
Formule moléculaire |
C8H9N3O |
|---|---|
Poids moléculaire |
163.18 g/mol |
Nom IUPAC |
2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-7-carboxamide |
InChI |
InChI=1S/C8H9N3O/c9-8(12)6-4-10-3-5-1-2-11-7(5)6/h3-4,11H,1-2H2,(H2,9,12) |
Clé InChI |
GLOKBPGCMQSIPN-UHFFFAOYSA-N |
SMILES canonique |
C1CNC2=C(C=NC=C21)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-Ethoxybenzo[d]oxazol-2-amine](/img/structure/B12868170.png)


![1-Methoxy-1H-imidazo[1,2-b]pyrazol-7-amine](/img/structure/B12868187.png)


![2-(2-Aminobenzo[d]oxazol-5-yl)-2-hydroxyacetic acid](/img/structure/B12868211.png)

![2-[(2,5-Dichlorophenyl)thio]acetyl chloride](/img/structure/B12868231.png)

